methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-24-19(21)16-4-6-18(7-5-16)27(22,23)20-10-8-15(9-11-20)13-26-14-17-3-2-12-25-17/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQRQIAFZFJSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a furan ring and sulfanyl group suggests that it may interact with biological targets through hydrogen bonding or other non-covalent interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely to interact with multiple pathways, potentially influencing a wide range of biological processes.
Pharmacokinetics
The presence of a furan ring and sulfanyl group may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors influence the compound’s action are currently unknown.
Scientific Research Applications
Methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate exhibits notable biological activities, which can be categorized as follows:
- Antimicrobial Properties : Studies suggest that compounds containing furan and piperidine moieties can exhibit antimicrobial activity. The presence of the furan ring may enhance the compound's interaction with microbial targets, potentially leading to effective treatments for bacterial infections .
- Anticancer Activity : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The sulfonamide group in the structure may contribute to its ability to interfere with cancer cell signaling pathways, making it a candidate for further investigation in cancer therapeutics .
Synthesis Pathways
The synthesis of this compound can be achieved through several chemical reactions:
- Formation of the Furan Derivative : The synthesis begins with the preparation of a furan-based precursor, which can be synthesized via cyclization reactions involving furfural and appropriate reagents.
- Piperidine Modification : The piperidine ring can be introduced through nucleophilic substitution reactions where the furan derivative reacts with piperidine derivatives.
- Sulfonation and Esterification : Subsequent reactions involve sulfonation to introduce the sulfonyl group and esterification to form the final methyl ester product.
These synthetic routes highlight the versatility of this compound and its potential for modification to enhance biological activity or selectivity against specific targets.
Therapeutic Potential
The therapeutic applications of this compound are under exploration, particularly in:
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, possibly aiding in the treatment of conditions such as depression or anxiety .
- Anti-inflammatory Applications : Compounds with sulfonamide groups have been studied for their anti-inflammatory properties. This compound may offer a new avenue for developing anti-inflammatory drugs that target specific pathways involved in inflammation .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
These findings underscore the importance of further research into this compound's pharmacological profile and its potential applications in medicine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, differing in heterocyclic substituents, sulfur oxidation states, and ring systems. Below is a detailed comparison:
Substituent Variations: Furan vs. Imidazole
- Target Compound : Features a (furan-2-yl)methylsulfanyl group, introducing oxygen heteroatoms and aromaticity from the furan ring. This may enhance π-π stacking interactions in biological systems.
- BF90875 (): Replaces the furan with a 1-methyl-1H-imidazol-2-ylsulfanyl group.
- Compound : Contains a 1-methylimidazole-2-sulfonyl group (SO₂ instead of S). The sulfonyl group increases polarity and may reduce membrane permeability compared to the thioether in the target compound .
Core Ring Systems: Piperidine vs. Piperazine
- Target Compound : Uses a piperidine ring (6-membered, one nitrogen), which is less basic than piperazine. This may influence pharmacokinetics, as piperidine’s lower basicity could enhance blood-brain barrier penetration.
- Derivatives : Employ a piperazine ring (6-membered, two nitrogens). Piperazine’s higher basicity and conformational flexibility might improve solubility but reduce metabolic stability .
Functional Group Modifications: Sulfanyl vs. Sulfonyl
- Target Compound: Sulfanyl (S) group at the piperidine’s 4-position.
- Compound : Sulfonyl (SO₂) group at the same position. This increases electronegativity and hydrogen-bonding capacity, which could enhance target binding but reduce cell permeability .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.8 | 0 | 7 | 95.2 |
| BF90875 | 2.5 | 0 | 8 | 108.3 |
| Compound | 1.2 | 0 | 9 | 132.7 |
*Predicted using computational tools (e.g., AutoDock4 ).
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in and , involving sulfonylation and nucleophilic substitution steps. For instance, coupling 4-(chlorosulfonyl)benzoate with a pre-synthesized 4-[(furan-2-ylmethyl)sulfanyl]piperidine intermediate under basic conditions .
- Binding Interactions : AutoDock4 simulations () suggest that the furan’s oxygen and sulfonyl groups may engage in hydrophobic and polar interactions with biological targets, while the imidazole in BF90875 could offer additional hydrogen-bonding sites .
- Agrochemical Potential: Structural analogs in (e.g., tribenuron-methyl) demonstrate pesticidal activity, hinting at possible applications for the target compound, though direct evidence is lacking .
Q & A
Q. Optimization :
- Temperature control : Lower temperatures during sulfonylation reduce hydrolysis of the sulfonyl chloride intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous reactions .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify furan (δ 6.3–7.4 ppm for aromatic protons), piperidine (δ 1.5–3.0 ppm for CH₂ groups), and sulfonyl signals (δ 3.2–3.5 ppm for SO₂CH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- IR spectroscopy : Identify ester C=O (∼1720 cm⁻¹) and sulfonyl S=O (∼1350–1150 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the sulfonyl group) .
Advanced: How can computational chemistry predict the reactivity and stability of this compound under physiological conditions?
- Reactivity prediction :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature increases electrophilicity at the benzoate ester .
- Molecular dynamics (MD) simulations : Model hydrolysis kinetics of the ester group in aqueous environments (e.g., blood plasma pH 7.4) .
- Stability assessment :
- pKa estimation : Tools like MarvinSketch predict protonation states of the piperidine nitrogen (pKa ∼8.5), influencing solubility and degradation pathways .
Advanced: What strategies resolve low yields during the sulfonylation step?
Q. Common issues and solutions :
- Incomplete sulfonyl chloride activation : Pre-activate the sulfonyl chloride with DMAP (4-dimethylaminopyridine) to enhance electrophilicity .
- Competing hydrolysis : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmosphere (N₂/Ar) .
- Byproduct formation : Optimize stoichiometry (1.2:1 ratio of sulfonyl chloride to piperidine derivative) and monitor reaction progress via TLC .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
- Enzyme inhibition assays :
- Kinase targets : Use fluorescence-based ADP-Glo™ assays to screen for kinase inhibition (e.g., PI3K/AKT pathway) .
- Cytotoxicity screening :
- MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Membrane permeability :
- Caco-2 cell monolayer model : Assess intestinal absorption potential via Papp values .
Advanced: How does the furan-2-ylmethyl sulfanyl group influence biological interactions compared to analogs?
- Enhanced binding affinity : The furan ring’s oxygen acts as a hydrogen bond acceptor, improving interactions with target proteins (e.g., cytochrome P450 enzymes) .
- Metabolic stability : Compared to phenyl or alkyl analogs, the furan moiety reduces susceptibility to oxidative metabolism (CYP450), as shown in microsomal stability assays .
- Structural comparisons :
- Analog lacking furan : Lower logP (reduced lipophilicity) and diminished activity in bacterial growth inhibition assays .
Advanced: How can conflicting spectroscopic data during structural validation be resolved?
- Contradictory NMR peaks :
- Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., piperidine ring flipping) from impurities .
- Mass spectrometry anomalies :
- Isotopic pattern analysis : Confirm the presence of sulfur (³²S/³⁴S) and chlorine (if present) to rule out adducts .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
